Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate
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Overview
Description
Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is an organic compound characterized by the presence of a trimethoxyphenyl group. This compound is notable for its diverse applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-trimethoxybenzyl alcohol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the additional methyl group on the propanoate moiety.
3,4,5-Trimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both the trimethoxyphenyl group and the methyl-substituted propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H20O5 |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O5/c1-14(2,13(15)19-6)9-7-10(16-3)12(18-5)11(8-9)17-4/h7-8H,1-6H3 |
InChI Key |
NVQDPXFVPPWAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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